molecular formula C19H30O5 B589273 Piperonyl Butoxide-d9 CAS No. 1329834-53-8

Piperonyl Butoxide-d9

Cat. No.: B589273
CAS No.: 1329834-53-8
M. Wt: 347.499
InChI Key: FIPWRIJSWJWJAI-NPNXCVMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Piperonyl Butoxide-d9 acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone . It inhibits the mixed-function oxidase (MFO) system of an insect, which is the insect’s natural defense system causing the oxidative breakdown of insecticides .

Chemical Reactions Analysis

Types of Reactions

Piperonyl Butoxide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Piperonyl Butoxide-d9 can be achieved by the deuteration of Piperonyl Butoxide. The deuteration can be carried out by using deuterium oxide as a deuterium source in the presence of a catalyst.", "Starting Materials": [ "Piperonyl Butoxide", "Deuterium oxide", "Catalyst" ], "Reaction": [ "Piperonyl Butoxide is mixed with deuterium oxide and a catalyst.", "The mixture is heated and stirred for a specific time period.", "The reaction mixture is then allowed to cool down and the product is extracted using a suitable solvent.", "The extracted product is purified by using column chromatography or recrystallization techniques." ] }

CAS No.

1329834-53-8

Molecular Formula

C19H30O5

Molecular Weight

347.499

IUPAC Name

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole

InChI

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2

InChI Key

FIPWRIJSWJWJAI-NPNXCVMYSA-N

SMILES

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2

Synonyms

5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9;  _x000B_ENT-14250-d9;  Butacide-d9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperonyl Butoxide-d9
Reactant of Route 2
Reactant of Route 2
Piperonyl Butoxide-d9
Reactant of Route 3
Reactant of Route 3
Piperonyl Butoxide-d9
Reactant of Route 4
Reactant of Route 4
Piperonyl Butoxide-d9
Reactant of Route 5
Reactant of Route 5
Piperonyl Butoxide-d9
Reactant of Route 6
Reactant of Route 6
Piperonyl Butoxide-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.